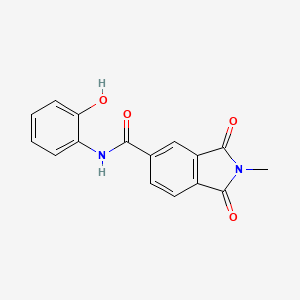

N-(2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

Vue d'ensemble

Description

“N-(2-hydroxyphenyl)acetamide” is also known as “2’-Hydroxyacetanilide” or “o-Hydroxyacetanilide”. It’s a derivative of salicylic acid and has been reported as a less toxic compound compared to paracetamol or aspirin . It has an anti-platelet aggregating and anti-inflammatory activity .

Synthesis Analysis

A novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer . Another study deals with the synthesis of novel Mannich bases from N’-(2-HYDROXY PHENYL)-N’-(4-METHYLPIPERAZIN-1-YL) FURAN-2-CARBOHYDRAZIDE .Molecular Structure Analysis

The molecular structure of “N-(2-hydroxyphenyl)acetamide” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol, led to the recently identified N-(2-hydroxy-5-nitrophenyl)acetamide .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxyphenyl)acetamide” include a molecular weight of 151.1626 and a CAS Registry Number of 614-80-2 .Applications De Recherche Scientifique

Phytotoxic Metabolites Synthesis

This compound is involved in the synthesis of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and derived oligomers. These are considered alternative pathways to 2-amidophenol-derived phytotoxic metabolites. The nitration of the compound is assumed to activate it for subsequent reactions, leading to detoxification and elimination by oligo/polymerization .

Antifungal Activity

N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has shown potential in producing new antibiotics with potent antifungal activity. This is particularly relevant against strains like Candida albicans, which are known to cause infections in humans .

Gene Expression Modulation

The compound has been found to elicit alterations in the expression profile of several genes in Arabidopsis thaliana. The most responsive upregulated gene was pathogen-inducible terpene synthase TPS04, indicating its role in plant defense mechanisms .

Detoxification Studies

Research has indicated that microorganisms utilize this compound to produce glucoside derivatives as prominent detoxification products. This suggests its importance in understanding microbial detoxification processes .

Chemical Biology Research

The compound’s structure and reactivity make it a subject of interest in chemical biology, particularly in the study of its interactions with biological systems. Its identification and characterization involve advanced techniques like LC/HRMS and MS/MS, as well as 1D- and 2D-NMR .

Secondary Metabolites in Plants

It plays a role in the study of benzoxazinones (BXs), which are important secondary metabolites produced in young tissue of several Poaceae. Understanding its function could lead to advancements in agricultural sciences and crop protection .

Mécanisme D'action

Target of Action

The primary target of N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide is histone deacetylase (HDAC) enzymes . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .

Mode of Action

N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide inhibits HDAC1, which could be related to the translocation of HMGB1 from the nucleus to the cytoplasm . HDAC1 is involved in the deacetylation of HMGB1, a protein that has a role in inflammation and cell differentiation .

Biochemical Pathways

The compound’s interaction with HDAC1 affects the acetylation status of proteins, altering their function and the biochemical pathways they are involved in . For instance, the inhibition of HDAC1 can lead to the translocation of HMGB1, potentially affecting pathways related to inflammation and cell differentiation .

Pharmacokinetics

For instance, N-(2-hydroxyphenyl)-2-propylpentanamide, a valproic acid derivative, has shown acceptable pharmacokinetic properties in Wistar rats . It exhibited a systemic clearance of 2.20 mL/min/kg and an apparent volume of distribution of 0.70 L/kg . The absolute oral bioavailability was 33.8% .

Result of Action

The inhibition of HDAC1 by N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide can lead to increased levels of acetylated proteins, which can affect various cellular processes. For instance, the translocation of HMGB1 from the nucleus to the cytoplasm can trigger cell apoptosis .

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-18-15(21)10-7-6-9(8-11(10)16(18)22)14(20)17-12-4-2-3-5-13(12)19/h2-8,19H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOSOMCSYQYMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333476 | |

| Record name | N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |

CAS RN |

518022-19-0 | |

| Record name | N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)

![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)

![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)

![4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine](/img/structure/B5861424.png)

![2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B5861444.png)